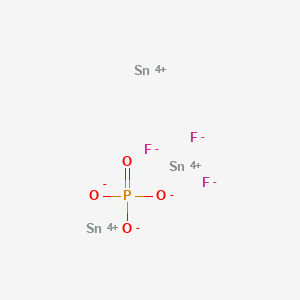![molecular formula C16H11FN2O4S B227598 2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)
2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as FABAC, and it has been studied extensively for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of FABAC is not fully understood. However, it is believed that FABAC exerts its effects by inhibiting various enzymes and signaling pathways. For example, FABAC has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. FABAC has also been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
FABAC has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. FABAC has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, FABAC has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FABAC has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various disease models. However, there are also some limitations to using FABAC in lab experiments. For example, the mechanism of action is not fully understood, and there is limited information on the pharmacokinetics of the compound.
Orientations Futures
There are several future directions for the study of FABAC. One potential direction is to further investigate the mechanism of action of FABAC. This could involve identifying the specific enzymes and signaling pathways that are affected by FABAC. Another potential direction is to study the pharmacokinetics of FABAC in more detail. This could involve investigating the absorption, distribution, metabolism, and excretion of the compound in animal models. Additionally, further research is needed to determine the potential clinical applications of FABAC in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of FABAC involves the reaction between 4-fluoroaniline and 2,4-thiazolidinedione in the presence of a base. The reaction results in the formation of 2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
FABAC has been studied extensively for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. FABAC has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, FABAC has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C16H11FN2O4S |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
2-[[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
InChI |
InChI=1S/C16H11FN2O4S/c17-9-5-7-10(8-6-9)19-14(20)13(24-16(19)23)18-12-4-2-1-3-11(12)15(21)22/h1-8,13,18H,(H,21,22) |
Clé InChI |
GEHKKSXLHLHCTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



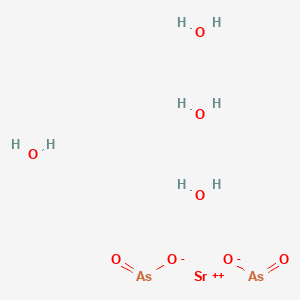

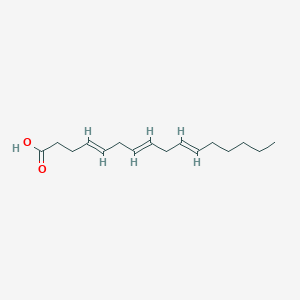

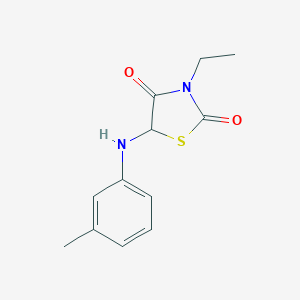
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
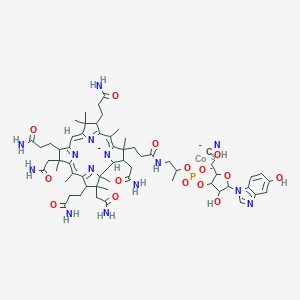


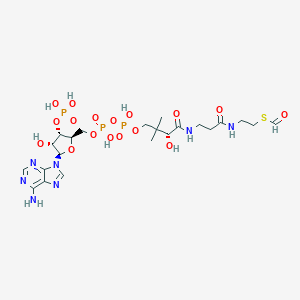
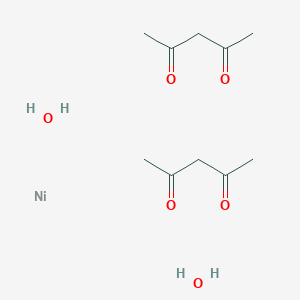
![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)

